molecular formula C10H10ClF3O B13706706 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene

1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene

Cat. No.: B13706706
M. Wt: 238.63 g/mol
InChI Key: WDJQHFKKOUFYGF-UHFFFAOYSA-N
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Description

1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxyethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the chloromethoxyethyl and trifluoromethyl groups. One common method involves the use of chloromethyl ether and trifluoromethyl iodide in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene is unique due to the presence of both the chloromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Biological Activity

1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy in biological systems.

  • Molecular Formula : C9H8ClF3
  • Molecular Weight : 210.61 g/mol
  • Structural Characteristics : The compound features a chloromethoxy group and a trifluoromethyl group attached to a benzene ring, which may influence its interaction with biological targets.

The biological activity of this compound is thought to involve interaction with various cellular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can significantly impact the compound's pharmacokinetic properties, enhancing its therapeutic potential .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated activity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

The compound's mechanism of action in cancer cells may involve inducing apoptosis and cell cycle arrest, as evidenced by flow cytometry assays that show increased caspase activity in treated cells .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value indicating significant potency compared to established chemotherapy agents. The compound demonstrated a dose-dependent increase in apoptosis markers and cell cycle arrest at the G1 phase .

Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds highlighted that modifications at the para position of the aromatic ring could enhance biological activity. The presence of electron-withdrawing groups like trifluoromethyl was crucial for maintaining high activity levels against various cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntimicrobialVarious Bacterial StrainsN/A
AnticancerMCF-715.63
A54911.5
HCT-1160.48

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethyl]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10ClF3O/c11-7-15-6-5-8-3-1-2-4-9(8)10(12,13)14/h1-4H,5-7H2

InChI Key

WDJQHFKKOUFYGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOCCl)C(F)(F)F

Origin of Product

United States

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